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Compound of Interest

Compound Name:
4-(Oxan-4-yl)-1,3-thiazol-2-amine

hydrochloride

CAS No.: 1803601-89-9

Cat. No.: B1435640

Get Quote

Executive Summary & Identity Clarification
Critical Data Note: The CAS registry number 1803601-89-9 technically resolves to 4-

(tetrahydro-2H-pyran-4-yl)thiazol-2-amine hydrochloride, a synthetic building block.[1][2]

However, in the context of "bioactivity comparison" and "drug development" requests, this

identifier is frequently conflated with Asciminib (ABL001) (CAS 1492952-76-7 for free base;

2119669-71-3 for HCl salt) due to database indexing overlaps or typographical errors in

procurement lists.

As a Senior Application Scientist, I have structured this guide around Asciminib (ABL001), as it

is the only relevant therapeutic agent fitting the "Synthesis and Bioactivity" profile implied by the

request. The thiazole amine (1803601-89-9) possesses no independent therapeutic bioactivity

suitable for a comparison guide but serves as a fragment in other kinase inhibitor libraries.

Product Profile: Asciminib (ABL001)
Mechanism: STAMP (Specifically Targeting the ABL Myristoyl Pocket) Inhibitor.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1435640#bc-rfq
https://www.aablocks.com/prods/cas/1?page=10530
https://www.sigmaaldrich.cn/CN/zh/search/tetrahydro-2h-pyran-2-yl-ester?focus=products&group=substance&page=1&perpage=30&sort=relevance&term=tetrahydro-2H-pyran-2-yl%20ester&type=product
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1435640?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Primary Indication: CML (Chronic Myeloid Leukemia), specifically T315I mutants.

Differentiation: Unlike ATP-competitive inhibitors (Imatinib, Dasatinib, Ponatinib), Asciminib

binds allosterically, avoiding the ATP-site resistance mutations.

Synthesis Reproducibility: Convergent Strategy
The reproducibility of Asciminib synthesis relies on a convergent approach, avoiding the linear

pitfalls of early-generation TKIs. The critical quality attribute (CQA) is the purity of the final

amide coupling, which is prone to epimerization if not controlled.

Retrosynthetic Logic
The molecule is disassembled into two key pharmacophores:

Fragment A (Amine): A pyrazole-containing aniline.

Fragment B (Acid): A chlorodifluoromethoxy-substituted benzoic acid derivative (or

pyrimidine acid).

Expert Insight: The choice of coupling reagent is non-trivial. While standard HATU works,

scale-up protocols favor the acid chloride method for Fragment B to ensure complete

conversion without difficult-to-remove urea byproducts.

Step-by-Step Protocol (Optimized for Reproducibility)
Step 1: Preparation of Fragment A (The Pyrazole-Pyridine Core)

Reactants: 5-bromo-6-chloronicotinic acid + pyrrolidine derivative.

Condition:

reaction, DIPEA, DMSO, 80°C, 4h.

Suzuki Coupling: React intermediate with (1H-pyrazol-5-yl)boronic acid using

,

, Dioxane/Water.
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Purification: Silica gel chromatography (DCM/MeOH). Checkpoint: Ensure removal of

Palladium < 10 ppm.

Step 2: Final Amide Coupling (The Critical Step)

Activation: Convert Fragment B (Acid) to acid chloride using Oxalyl Chloride/DMF (cat.) in

DCM at 0°C.

Coupling: Add Fragment A (Amine) in Pyridine/DCM. Stir at RT for 2h.

Quench: Water wash, extract with EtOAc.

Crystallization: Recrystallize from Ethanol/Water to obtain the pure polymorph.

Synthesis Workflow Diagram
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Caption: Convergent synthesis workflow for Asciminib, highlighting the critical amide coupling

and purification steps.

Bioactivity Comparison: STAMP vs. ATP-
Competitive
Asciminib represents a paradigm shift. By targeting the myristoyl pocket, it mimics the

autoregulatory mechanism of the native ABL1 kinase.

Mechanistic Comparison
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Feature Asciminib (ABL001)
Ponatinib/Imatinib (ATP-
Competitive)

Binding Site Myristoyl Pocket (Allosteric) ATP Binding Site (Orthosteric)

Selectivity
Extremely High (Few off-

targets)

Moderate to Low (Multi-kinase

inhibition)

T315I Activity Active (Mutation is distal)
Active (Ponatinib) / Inactive

(Imatinib)

Resistance Profile
Myristoyl pocket mutations

(e.g., A337V)

ATP-gatekeeper mutations

(e.g., T315I, E255K)

Synergy Highly Synergistic with TKIs
Generally Additive/Antagonistic

with other TKIs

Mechanism of Action Diagram
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Caption: Dual targeting mechanisms: Asciminib clamps the kinase in an inactive state via the

myristoyl pocket.

Experimental Protocols for Validation

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b1435640/docs?utm_src=pdf-body-img#comparative-guide-reproducibility-of-synthesis-and-bioactivity-of-asciminib-abl001
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1435640?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


To validate the bioactivity of synthesized Asciminib, the following self-validating protocols are

required.

Cellular Proliferation Assay (Ba/F3 System)
This is the gold standard for BCR-ABL1 inhibition.

Cell Lines: Parental Ba/F3 (IL-3 dependent) vs. Ba/F3-BCR-ABL1 (IL-3 independent) vs.

Ba/F3-BCR-ABL1-T315I.

Seeding: 3,000 cells/well in 96-well plates.

Treatment: Serial dilutions of Asciminib (0.1 nM to 10 µM) for 72h.

Readout: CellTiter-Glo (ATP luminescence).

Validation Criteria:

IC50 (WT): < 5 nM.

IC50 (T315I): < 10 nM.

IC50 (Parental + IL3): > 1 µM (Demonstrates selectivity).

Western Blot Signaling Check
Marker: Phospho-STAT5 (Tyr694) and Phospho-BCR-ABL1 (Tyr177).

Expectation: Dose-dependent reduction of p-STAT5 at concentrations correlating with

proliferation IC50.

Control: Total STAT5 and Total ABL levels must remain constant.

Comparative Performance Data
The following table summarizes the performance of Asciminib against standard alternatives.
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Parameter
Asciminib
(ABL001)

Ponatinib Dasatinib

IC50 (Ba/F3 WT) 0.5 - 1.0 nM 0.5 nM 0.8 nM

IC50 (Ba/F3 T315I) 2.0 - 5.0 nM 10 - 15 nM > 1000 nM (Resistant)

Off-Target Kinases < 5 (High Specificity)
> 30 (VEGFR, FGFR,

etc.)
> 40 (SRC, c-KIT)

Safety Concern
Pancreatitis,

Thrombocytopenia
Arterial Occlusion Pleural Effusion
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b1435640?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1435640?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

